molecular formula C7H7N3O B559661 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine CAS No. 4786-76-9

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B559661
CAS No.: 4786-76-9
M. Wt: 149.15 g/mol
InChI Key: QGJOWBMQGBHKRM-UHFFFAOYSA-N
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Description

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a methoxy group attached at the 4-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Future Directions

The future directions for 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine could involve further exploration of its potential as a nucleoside mimetic . Additionally, it could be studied for its potential anti-inflammatory effects, as suggested by the pharmacological effects of pyrimidines .

Mechanism of Action

Target of Action

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a potential inhibitor of the p21-activated kinase 4 (PAK4) and has been associated with a variety of cancers . PAK4 is a cell’s internal non-receptor tyrosine kinase that plays a crucial role in various tumor types’ development .

Mode of Action

The compound interacts with its target, PAK4, by binding to it, thereby inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

It is known that pak4, the target of this compound, plays a crucial role in various cellular processes, including cell proliferation, survival, and motility . By inhibiting PAK4, the compound could potentially disrupt these processes, leading to the suppression of tumor growth .

Pharmacokinetics

The compound’s molecular weight of 14915 suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PAK4, leading to a decrease in the proliferation of cancer cells . This could potentially result in the suppression of tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing waste, and ensuring the safety and cost-effectiveness of the process. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is unique due to its methoxy group at the 4-position, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJOWBMQGBHKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290052
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-76-9
Record name 4786-76-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium methoxide prepared by adding portion wise the sodium (2 g) in methanol (100 mL) under an inert atmosphere, was added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Reference: Gerster, John F.; Hinshaw, Barbara C.; Robins, Roland K.; Townsend, Leroy B. Study of electrophylic substitution in the pyrrolo[2,3-d]pyrimidine ring. J. Heterocycl. Chem. (1969), -(2), 207-13.) (3.5 g). The solution was stirred at 65° C. for 16 hours and then partitioned between ethyl acetate and brine. The organic phase was separated, then dried over magnesium sulfate and then evaporated under reduced pressure. The residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and cyclohexane (50:50, v/v) to give the title compound (1.2 g) as an amorphous solid. MS: 150 [MH]+. LCMS (Method B) RT=2.39 minutes.
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sodium methoxide
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Synthesis routes and methods II

Procedure details

To 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 3.5 g, 23.0 mmol) in 70 mL of methanol, potassium hydroxide (2.3 g, 41.0 mmol) is added and the reaction stirred at 60° C. overnight, then poured into water and extracted with ethyl acetate. The organic layer is separated and dried over sodium sulfate, filtered and the filtrate concentrated under vacuum to provide the desired compound (2, 3.20 g).
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2.3 g
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70 mL
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Synthesis routes and methods III

Procedure details

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (3) or 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (4) is prepared by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2), respectively, with sodium hydroxide in methanol as described by Girgis, N. et. al., J. Heterocyclic. Chem. 1989, 26:317-325.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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